molecular formula C8H14O2 B14681039 Hexanal, 2-ethyl-5-oxo- CAS No. 35650-55-6

Hexanal, 2-ethyl-5-oxo-

Cat. No.: B14681039
CAS No.: 35650-55-6
M. Wt: 142.20 g/mol
InChI Key: QQYSXJCCOWNSSH-UHFFFAOYSA-N
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Description

. It belongs to the class of aldehydes and is characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanal, 2-ethyl-5-oxo-, can be synthesized through various organic reactions. One common method involves the aldol condensation of butyraldehyde, followed by hydrogenation of the resulting hydroxyaldehyde . This process typically requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of Hexanal, 2-ethyl-5-oxo-, often involves large-scale chemical processes that utilize efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Hexanal, 2-ethyl-5-oxo-, undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the aldehyde group to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atom bonded to the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-ethyl-5-oxohexanoic acid.

    Reduction: Formation of 2-ethyl-5-oxohexanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hexanal, 2-ethyl-5-oxo-, has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hexanal, 2-ethyl-5-oxo-, involves its interaction with various molecular targets and pathways. The carbonyl group in the compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. These interactions can affect biological pathways and processes, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Hexanal, 2-ethyl-5-oxo-, can be compared with other similar aldehydes and ketones:

The uniqueness of Hexanal, 2-ethyl-5-oxo-, lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

2-ethyl-5-oxohexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-8(6-9)5-4-7(2)10/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYSXJCCOWNSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450738
Record name Hexanal, 2-ethyl-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35650-55-6
Record name Hexanal, 2-ethyl-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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